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molecular formula C6H3ClN2O6 B8675441 1,3-Benzenediol, 2-chloro-4,6-dinitro- CAS No. 116920-31-1

1,3-Benzenediol, 2-chloro-4,6-dinitro-

Cat. No. B8675441
M. Wt: 234.55 g/mol
InChI Key: MQUYUNNOHCHJQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05072053

Procedure details

Because of the difficulties mentioned it has been tried to obtain diaminoresorcinol from another starting material. Thus, in EP 266,222 it is proposed to nitrate 1,2,3-trichlorobenzene in a sulphuric acid/nitric acid mixture to 1,2,3-trichloro-4,6-dinitro-benzene and to convert this compound, using an alkali metal hydroxide in methanol/water, into 1,3-dihydroxy-2-chloro-4,6-dinitrobenzene. The reduction of the latter compound on a Pd/activated charcoal catalyst gives diaminoresorcinol. However this process has the disadvantage that the dihydroxy compound of the second process step must be extracted with ethyl acetate, as a consequence of which the space yield drops to about 75 g/l (0.32 mole/l); after the said extraction the dihydroxy compound is isolated by evaporation of the ethyl acetate phase.
Name
nitrate 1,2,3-trichlorobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
alkali metal hydroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
ClC1C=CC=C(Cl)C=1Cl.[N+]([O-])(O)=O.S(=O)(=O)(O)O.[N+]([O-])(O)=O.ClC1C([N+]([O-])=O)=CC([N+]([O-])=O)=C(Cl)C=1Cl.[OH:38][C:39]1[C:44]([N+:45]([O-])=O)=[CH:43][C:42]([N+:48]([O-])=O)=[C:41]([OH:51])[C:40]=1Cl>CO.O.[Pd]>[NH2:45][C:44]1[C:39]([OH:38])=[CH:40][C:41]([OH:51])=[C:42]([NH2:48])[CH:43]=1 |f:0.1,2.3,6.7|

Inputs

Step One
Name
nitrate 1,2,3-trichlorobenzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=CC=C1)Cl)Cl.[N+](=O)(O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O.[N+](=O)(O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Cl)Cl
Step Four
Name
alkali metal hydroxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.O
Step Seven
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=C(C=C1O)O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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